molecular formula C16H12N4OS3 B2502920 N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1396573-81-1

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2502920
CAS No.: 1396573-81-1
M. Wt: 372.48
InChI Key: KDSLKLXWIFWVHR-UHFFFAOYSA-N
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Description

"N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide" is a heterocyclic compound featuring a thiazole core substituted with a thiophene moiety and a benzo[c][1,2,5]thiadiazole carboxamide side chain. The 4-methyl group on the thiazole ring enhances metabolic stability, while the benzo[c][1,2,5]thiadiazole moiety introduces electron-withdrawing properties that may improve target binding affinity .

Properties

IUPAC Name

N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS3/c1-9-14(23-16(18-9)13-3-2-6-22-13)8-17-15(21)10-4-5-11-12(7-10)20-24-19-11/h2-7H,8H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSLKLXWIFWVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to exhibit antioxidant, antimicrobial, and antitumor activities. It interacts with enzymes such as thioredoxin reductase and glutathione S-transferase, which are involved in cellular redox regulation and detoxification processes. These interactions are primarily mediated through the compound’s thiazole and thiophene rings, which facilitate binding to the active sites of these enzymes.

Biological Activity

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, a compound characterized by its complex heterocyclic structure, has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H23N5OS2C_{20}H_{23}N_{5}OS_{2}, with a molecular weight of 413.6 g/mol. The compound features a thiazole ring, which is known for its biological activity due to the presence of sulfur and nitrogen atoms that facilitate interactions with various biomolecules .

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial , antifungal , and anticancer properties. The following sections detail these activities along with relevant studies.

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole moiety have demonstrated notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative strains like Escherichia coli .

The Minimum Inhibitory Concentration (MIC) values for certain derivatives were found to be lower than those of standard antibiotics like ampicillin, indicating a potential for developing new antimicrobial agents from this class of compounds .

Antifungal Activity

Thiadiazole derivatives have also shown promising antifungal properties. For example, specific compounds were effective against Candida albicans, with MIC values suggesting superior activity compared to traditional antifungal agents like itraconazole . The ability to inhibit fungal growth is attributed to the disruption of cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown antiproliferative effects against lung carcinoma (A549), breast carcinoma (T47D), and colon carcinoma (HT-29) cells .

In vitro studies employing the MTT assay revealed that the compound induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of tubulin polymerization . This suggests that the compound may act as a microtubule destabilizer, similar to established chemotherapeutic agents.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The thiazole ring can interact with enzymes involved in critical biochemical pathways, leading to the inhibition of microbial growth and cancer cell proliferation.
  • Cellular Signaling Modulation : By binding to specific receptors or proteins within cells, the compound can alter signaling pathways that regulate cell survival and apoptosis.
  • Cytotoxic Effects : The induction of apoptosis in cancer cells is facilitated by interactions with tubulin proteins, disrupting normal cellular functions and leading to cell death .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Anticancer Study : A study evaluating the effects of this compound on A549 cells reported an IC50 value of 1.16 μg/mL, indicating potent antiproliferative activity compared to control groups .
  • Antimicrobial Evaluation : In another study focusing on antimicrobial properties, derivatives showed MIC values ranging from 32.6 μg/mL against various bacterial strains, outperforming conventional antibiotics in some cases .

Data Summary Table

Activity Type Target Organism/Cell Line MIC/IC50 Value Reference
AntimicrobialStaphylococcus aureus< 10 μg/mL
AntifungalCandida albicans32.6 μg/mL
AnticancerA549 Lung Carcinoma1.16 μg/mL
AnticancerT47D Breast Carcinoma0.25 μg/mL

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Modifications

  • Thiazole vs. Thiadiazole Cores : Unlike compounds like 1,3,4-thiadiazole derivatives (e.g., (E)-N-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine), which exhibit insecticidal activity , the target compound retains a thiazole core, favoring π-π stacking interactions in biological targets .
  • Substituent Diversity : The thiophene-2-yl group at position 2 of the thiazole distinguishes it from pyridinyl (e.g., N-substituted 2-(4-pyridinyl)thiazole carboxamides) or phenyl substituents (e.g., 4-methyl-2-phenylthiazole derivatives), which are associated with varying anticancer potencies .

Side Chain Variations

  • Benzo[c][1,2,5]thiadiazole Carboxamide : This moiety contrasts with simpler carboxamide derivatives (e.g., N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide ), offering enhanced rigidity and electronic effects for receptor binding .

Anticancer Activity

Compound Structure IC₅₀ (μg/mL) Cell Line Reference
Target Compound Thiazole-thiophene-benzo[c]thiadiazole Data pending Pending
7b (4-methyl-2-phenylthiazole analog) 1,3,4-Thiadiazole derivative 1.61 ± 1.92 HepG-2
11 (thiazole-hydrazone hybrid) Thiazole coupled with hydrazonoyl chloride 1.98 ± 1.22 HepG-2
N-phenyl thiadiazole carboxamide N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide 12.4 ± 1.8 Not specified
  • Key Observations: Thiazole derivatives with electron-withdrawing groups (e.g., benzo[c]thiadiazole) show superior activity compared to phenyl-substituted analogs .

Structure-Activity Relationships (SAR)

  • Thiophene vs. Phenyl Substituents : Thiophene’s lower aromaticity may enhance membrane permeability compared to phenyl groups in analogs like 4-methyl-2-phenylthiazole derivatives .
  • Methyl Group at Position 4 : Enhances metabolic stability, as seen in 4-methyl-2-(4-pyridinyl)thiazole carboxamides, which show improved pharmacokinetics .
  • Benzo[c]thiadiazole vs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Step 1 : The thiazole ring can be synthesized via cyclocondensation of thiourea with α-haloketones under acidic/basic conditions (e.g., HCl or KOH) .
  • Step 2 : Coupling the thiophene-thiazole intermediate with benzo[c][1,2,5]thiadiazole-5-carboxamide requires activating agents like EDCI/HOBt in anhydrous DMF at 0–5°C to prevent side reactions .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst (e.g., Pd(PPh₃)₄ for cross-coupling) to maximize yield (>70%) and purity (>95%) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies key protons (e.g., thiophene β-H at δ 7.2–7.5 ppm) and carbons (thiadiazole C=O at ~165 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ with <2 ppm error .
  • Elemental Analysis : C, H, N, S content must match theoretical values within ±0.3% .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

  • Screening Pipeline :

  • Anticancer Activity : NCI-60 cell line panel testing (e.g., melanoma, breast cancer) with GI₅₀ values <10 µM indicating high potency .
  • Antimicrobial Screening : MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) .

Advanced Research Questions

Q. How can contradictory data in biological activity assays (e.g., high in vitro potency vs. low in vivo efficacy) be resolved?

  • Troubleshooting :

  • Pharmacokinetic Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis) .
  • Formulation Adjustments : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability if logP >5 indicates poor aqueous solubility .
  • Mechanistic Studies : RNA-seq or proteomics to identify off-target effects masking in vivo activity .

Q. What computational strategies support the design of derivatives with enhanced target specificity?

  • In Silico Workflow :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets in kinases) .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict activity trends .
  • MD Simulations : GROMACS for 100 ns trajectories to evaluate binding stability (RMSD <2 Å) .

Q. How do reaction mechanisms differ when substituting thiophene with other heterocycles (e.g., furan or pyridine)?

  • Mechanistic Insights :

  • Electronic Effects : Thiophene’s electron-rich nature (S atom) facilitates electrophilic substitution, whereas pyridine’s electron-deficient ring requires harsher conditions (e.g., Pd-catalyzed C–H activation) .
  • Steric Impact : Bulkier substituents (e.g., 4-methyl in thiazole) may hinder coupling efficiency, requiring larger catalysts (e.g., XPhos Pd G3) .

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